2-Benzoylbenzoic Acid

Description

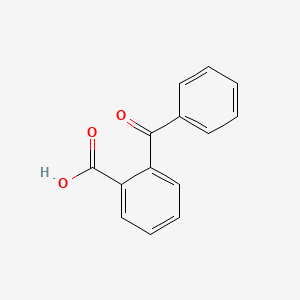

Structure

3D Structure

Properties

IUPAC Name |

2-benzoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTYTUFKXYPTML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058924 | |

| Record name | Benzoic acid, 2-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] White or cream colored crystalline powder; [MSDSonline] | |

| Record name | 2-Benzoylbenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3451 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

VERY SOL IN ALCOHOL & ETHER; SOL IN HOT BENZENE, SOL IN HOT WATER | |

| Record name | 2-BENZOYLBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

TRICLINIC NEEDLES (WATER + 1) | |

CAS No. |

85-52-9, 27458-06-6 | |

| Record name | 2-Benzoylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BENZOYLBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-benzoyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZOYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N20Y812XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-BENZOYLBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

127-129 °C, MP: 93.4 °C (+ WATER) | |

| Record name | 2-BENZOYLBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-Benzoylbenzoic acid chemical properties and structure

An In-depth Technical Guide on 2-Benzoylbenzoic Acid: Chemical Properties and Structure

Introduction

2-Benzoylbenzoic acid, also known by synonyms such as o-benzoylbenzoic acid and 2-carboxybenzophenone, is an organic compound with the chemical formula C₁₄H₁₀O₃.[1][2][3] It presents as a white to off-white crystalline solid.[1][4] This bifunctional molecule, containing both a carboxylic acid and a ketone functional group, serves as a crucial intermediate and building block in various fields of chemical synthesis. Its applications range from the production of dyes and high-performance polymers to its use as a photoinitiator in UV-curable coatings.[1][5] Furthermore, its structural scaffold is of significant interest to researchers and drug development professionals for synthesizing novel therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and potential inhibitors of enzymes like bacterial RNA polymerase.[5][6]

Chemical Structure

2-Benzoylbenzoic acid consists of a benzoic acid molecule substituted at the ortho (2-position) with a benzoyl group.[1] The molecule's structure, featuring two aromatic rings, contributes to its stability and reactivity.[7]

Key Structural Identifiers:

-

IUPAC Name: 2-benzoylbenzoic acid[8]

-

SMILES: O=C(O)c1ccccc1C(=O)c2ccccc2[9]

-

InChI Key: FGTYTUFKXYPTML-UHFFFAOYSA-N[1]

Chemical and Physical Properties

The physicochemical properties of 2-benzoylbenzoic acid are summarized in the table below. It is characterized as a weak acid due to its carboxylic acid group.[1] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, ether, acetone, and hot benzene (B151609).[1][7][10]

| Property | Value | Reference |

| Molecular Weight | 226.23 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 126-129 °C | [8] |

| Boiling Point | 395.30 °C | [7] |

| Density | ~1.29 g/cm³ | [7] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, acetone, hot benzene | [1][7][10] |

| pKa | Data not consistently available | |

| LogP | 2.6158 | [9] |

| Topological Polar Surface Area (TPSA) | 54.37 Ų | [9] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of 2-benzoylbenzoic acid.

| Spectral Data Type | Key Features | Reference |

| UV-Vis Absorption | λmax at 234 nm and 278 nm (in phosphoric acid-phosphoric anhydride) | [8] |

| Infrared (IR) | Characteristic peaks for C=O (ketone and carboxylic acid) and O-H (carboxylic acid) groups. | [8] |

| Mass Spectrometry | Molecular Ion Peak (M+) consistent with its molecular weight. | [8] |

| ¹H NMR | Spectrum consistent with the aromatic protons of the two benzene rings and the acidic proton of the carboxylic group. | [11] |

Experimental Protocols

Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation

The most common method for synthesizing 2-benzoylbenzoic acid is the Friedel-Crafts acylation of benzene with phthalic anhydride (B1165640), using a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[2][5][6]

Methodology:

-

Reaction Setup: In a round-bottomed flask equipped with a condenser and a gas trap, add 15g of phthalic anhydride and 75 ml of thiophene-free benzene.[12] Cool the flask in an ice bath until the benzene begins to crystallize.[12]

-

Catalyst Addition: Carefully add 30g of anhydrous aluminum chloride to the cooled mixture.[12]

-

Initiation and Reaction: Remove the flask from the ice bath and warm gently by hand to initiate the reaction, which is indicated by the evolution of hydrogen chloride gas.[12] If the reaction becomes too vigorous, moderate it by returning the flask to the ice bath.[12] Once the initial vigorous reaction subsides, heat the mixture under reflux for approximately 30 minutes to ensure the reaction goes to completion.[6]

-

Hydrolysis: After cooling, cautiously add water dropwise to the reaction mixture to hydrolyze the aluminum chloride complex.[4] Subsequently, add 20 ml of water followed by 25 ml of concentrated hydrochloric acid to dissolve the aluminum salts.[4]

-

Work-up: Remove the excess benzene via steam distillation.[12] The crude 2-benzoylbenzoic acid will be left as an oily solid.[12]

Caption: A workflow diagram illustrating the synthesis of 2-benzoylbenzoic acid.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Methodology:

-

Dissolution: Dissolve the crude 2-benzoylbenzoic acid in a minimal amount of hot toluene.[2]

-

Induce Crystallization: Add petroleum ether to the hot solution until a slight turbidity is observed, which indicates the saturation point.[2]

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[2][12]

-

Filtration and Drying: Collect the colorless crystals by suction filtration.[12] Dry the purified product in a vacuum oven at 80°C.[2] The melting point of the pure anhydrous acid is 127-128°C.[12]

Applications in Research and Drug Development

2-Benzoylbenzoic acid is a versatile scaffold in medicinal chemistry and materials science.

-

Pharmaceutical Intermediate: It serves as a key starting material for the synthesis of various pharmaceutical compounds, including NSAIDs and the selective P2X purinergic agonist, BzATP Triethylammonium Salt.[2][5]

-

Drug Discovery Scaffold: The benzophenone (B1666685) core is a common motif in drug discovery. Derivatives of 2-benzoylbenzoic acid have been investigated for various biological activities. Structure-activity relationship (SAR) studies have shown that modifications to the scaffold can lead to potent inhibitors of targets like bacterial RNA polymerase (RNAP) and thymidylate synthase (TS).[6] For instance, adding electron-withdrawing groups to the benzoic acid ring has been shown to enhance antimicrobial activity.[6]

-

Photoinitiators: Due to its ability to absorb UV light, it is used as a photoinitiator to facilitate polymerization in the manufacturing of UV-cured coatings and adhesives.[1][5]

-

Dye Synthesis: It is a precursor for the manufacture of anthraquinone (B42736) and its derivatives, which are important dyes.[4]

Caption: Logical relationships of 2-benzoylbenzoic acid as a versatile scaffold.

Caption: Diagram of Structure-Activity Relationship (SAR) for derivatives.

References

- 1. CAS 85-52-9: 2-Benzoylbenzoic acid | CymitQuimica [cymitquimica.com]

- 2. 2-Benzoylbenzoic acid | 85-52-9 [chemicalbook.com]

- 3. biosynth.com [biosynth.com]

- 4. guidechem.com [guidechem.com]

- 5. exsyncorp.com [exsyncorp.com]

- 6. 2-Benzoylbenzoic Acid | 85-52-9 | Benchchem [benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 2-Benzoylbenzoic Acid | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. 2-Benzoylbenzoic acid [chembk.com]

- 11. biocrick.com [biocrick.com]

- 12. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to 2-Benzoylbenzoic Acid (CAS 85-52-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties, synthesis, and applications of 2-Benzoylbenzoic acid (CAS 85-52-9). The information is curated for professionals in research and development, with a focus on structured data, detailed experimental protocols, and visual representations of key processes.

Core Physicochemical and Spectroscopic Data

The fundamental properties of 2-Benzoylbenzoic acid are summarized below, offering a quick reference for laboratory use and theoretical modeling.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 85-52-9 | |

| Molecular Formula | C₁₄H₁₀O₃ | |

| Molecular Weight | 226.23 g/mol | |

| Appearance | White to off-white or pale yellow crystalline powder/solid. | |

| Melting Point | 126-129 °C | |

| Boiling Point | 257-265 °C | |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, acetone, and hot benzene (B151609). | |

| Density | ~1.2-1.29 g/cm³ | |

| pKa | 3.54 at 25 °C |

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons and a characteristic broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for aromatic carbons, a carbonyl carbon (ketone), and a carboxyl carbon. |

| Infrared (IR) | Characteristic absorption bands for O-H stretching (carboxylic acid), C=O stretching (ketone and carboxylic acid), and aromatic C-H and C=C stretching. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Synthesis and Experimental Protocols

2-Benzoylbenzoic acid is primarily synthesized via a Friedel-Crafts acylation reaction. Below are detailed protocols for its synthesis and subsequent analysis.

Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation

This protocol outlines the laboratory-scale synthesis of 2-Benzoylbenzoic acid from phthalic anhydride (B1165640) and benzene.

Reagents and Materials:

-

Phthalic anhydride

-

Benzene (thiophene-free)

-

Anhydrous aluminum chloride (AlCl₃)

-

Concentrated hydrochloric acid (HCl)

-

10% Sodium carbonate (Na₂CO₃) solution

-

Activated carbon

-

Water

-

Ice

-

Round-bottom flask, condenser, heating mantle/water bath, separatory funnel, beakers, filtration apparatus

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine 15g of phthalic anhydride and 75 ml of thiophene-free benzene. Cool the mixture in an ice bath until the benzene begins to crystallize.

-

Catalyst Addition: Carefully add 30g of anhydrous aluminum chloride to the cooled mixture. Immediately connect a condenser with a gas trap.

-

Initiation and Reaction: Gently warm the flask by hand to initiate the reaction, which is indicated by the evolution of hydrogen chloride gas. If the reaction becomes too vigorous, cool the flask in the ice bath. Once the initial vigorous reaction subsides, heat the mixture gently for approximately one hour to ensure the reaction goes to completion.

-

Hydrolysis: After cooling, cautiously add water dropwise to decompose the aluminum chloride complex. Once the vigorous reaction ceases, add approximately 20 ml of water followed by 25 ml of concentrated hydrochloric acid to dissolve the aluminum salts. The product may separate as an oil that solidifies upon cooling and stirring.

-

Purification:

-

Decant the aqueous layer and dissolve the crude product in a 10% sodium carbonate solution.

-

Heat the solution and add activated carbon for decolorization.

-

Filter the hot solution to remove the activated carbon and any insoluble impurities.

-

Cool the filtrate and acidify it with concentrated hydrochloric acid to precipitate the 2-benzoylbenzoic acid.

-

-

Isolation and Drying: Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the final product. The hydrated form melts at around 95°C. Recrystallization from a suitable solvent like benzene can be performed for further purification to yield the anhydrous form.

dot { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Synthesis Workflow: 2-Benzoylbenzoic Acid", labelloc=t, fontsize=16, fontname="Roboto,Arial,sans-serif", bgcolor="#F1F3F4"]; node [shape=box, style="filled,rounded", fontname="Roboto,Arial,sans-serif", color="#202124", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Roboto,Arial,sans-serif", color="#4285F4", arrowhead=normal];

} caption: "Synthesis Workflow for 2-Benzoylbenzoic Acid"

Spectroscopic Analysis Protocols

Objective: To confirm the identity and purity of the synthesized 2-Benzoylbenzoic acid.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum and integrate the signals.

2. Infrared (IR) Spectroscopy

-

Sample Preparation (ATR Method): Place a small amount of the dry crystalline sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Processing: The instrument's software will automatically generate the final transmittance or absorbance spectrum.

3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions to confirm the molecular weight and structure.

Applications and Significance

2-Benzoylbenzoic acid is a versatile intermediate in organic synthesis with numerous applications across various industries.

dot { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="Applications of 2-Benzoylbenzoic Acid", labelloc=t, fontsize=16, fontname="Roboto,Arial,sans-serif", bgcolor="#F1F3F4"]; node [shape=box, style="filled,rounded", fontname="Roboto,Arial,sans-serif", color="#202124", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Roboto,Arial,sans-serif", color="#4285F4", arrowhead=normal];

} caption: "Key Application Pathways of 2-Benzoylbenzoic Acid"

-

Dye Manufacturing: It is a primary raw material for producing anthraquinone (B42736) and its derivatives, which are crucial in the manufacturing of various dyes.

-

Pharmaceutical Synthesis: The compound serves as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including some non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines.

-

Polymer Chemistry: It is used as a monomer in the production of high-performance polymers and as a UV stabilizer to protect materials from degradation by ultraviolet light.

-

Photoinitiators: Due to its ability to absorb UV light, 2-benzoylbenzoic acid and its derivatives are employed as photoinitiators in UV-curable coatings and adhesives.

-

Research and Development: It is used in the synthesis of specialized biochemical reagents, such as BzATP Triethylammonium Salt, a selective P2X purinergic agonist used in pharmacological research.

Safety and Handling

2-Benzoylbenzoic acid is considered moderately toxic and can cause skin, eye, and respiratory system irritation.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Toxicity: The oral LD50 in rats is reported as 4600 mg/kg.

This guide provides a foundational understanding of 2-Benzoylbenzoic acid for professionals in the chemical and pharmaceutical sciences. For further detailed information, consulting the cited literature and safety data sheets is recommended.

An In-depth Technical Guide to the Physical Properties of 2-Carboxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Carboxybenzophenone (CAS No: 85-52-9). An essential intermediate in the synthesis of dyes and pharmaceuticals, a thorough understanding of its characteristics is crucial for its application in research and development.[1][2][3] This document details its solubility, thermal properties, and spectral data, supported by experimental protocols and workflow visualizations.

Core Physical and Chemical Properties

2-Carboxybenzophenone, also known as 2-Benzoylbenzoic acid, is an organic compound that appears as a white to off-white or slightly beige crystalline powder.[1][2][4][5][6] Structurally, it consists of a benzoyl group attached to a benzoic acid.[7] The quantitative physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-Benzoylbenzoic acid | [7] |

| Synonyms | 2-Carboxybenzophenone, o-Benzoylbenzoic acid, Benzophenone-2-carboxylic acid | [1][6][8] |

| CAS Number | 85-52-9 | [1][2][9] |

| Molecular Formula | C₁₄H₁₀O₃ | [1][2][10] |

| Molecular Weight | 226.23 g/mol | [1][2][8] |

| Appearance | White to off-white crystalline powder; Triclinic or oblique needles | [1][2][6][8] |

| Melting Point | 126-129 °C | [1][8] |

| Boiling Point | 257-265 °C (literature value) | [1][4][11] |

| Density | ~1.20-1.29 g/cm³ (estimate) | [1][4][7] |

| Water Solubility | 284 mg/L (at 20 °C) | [1][4] |

| pKa | 3.54 (at 25 °C) | [1][4][9] |

| LogP (Octanol-Water) | 1.4 (at 35 °C) / 2.3 (XLogP3) | [4][8] |

| Flash Point | 257 °C | [1][4][11] |

| Vapor Pressure | 2.17 x 10⁻⁸ mmHg (at 25 °C) | [1] |

Solubility Profile

The solubility of 2-Carboxybenzophenone is a critical parameter for its use in synthesis and formulation.

-

Aqueous Solubility : It is sparingly soluble in water, with a reported value of 284 mg/L at 20°C.[1][4]

-

Organic Solvent Solubility : It demonstrates good solubility in various organic solvents, including ethanol, ether, acetone, and hot benzene.[1][5][7] It is reported as slightly soluble in chloroform (B151607) and methanol.[1][4]

-

Influence of pH : As a carboxylic acid with a pKa of 3.54, its solubility is highly dependent on pH.[1][4][7][9] In basic solutions (pH > pKa), it deprotonates to form the carboxylate salt, which is significantly more soluble in aqueous media.[7][12]

-

Influence of Temperature : For many organic solvents, increasing the temperature enhances the solubility of 2-Carboxybenzophenone.[7]

Spectral Data

The spectral characteristics are fundamental for the identification and quantification of the compound.

| Spectral Data Type | Key Characteristics | Source(s) |

| UV-Vis | λmax: 234 nm (log ε = 4.05), 278 nm (log ε = 4.08) in phosphoric acid-phosphoric anhydride (B1165640) | [8] |

| ¹H NMR & ¹³C NMR | Spectra available in public databases. | [8][11][13] |

| Infrared (IR) | Spectra available in public databases (e.g., NIST, PubChem). | [8][11][14] |

| Mass Spectrometry (MS) | Electron ionization (EI) and MS/MS data are available. | [8][15] |

Experimental Protocols & Workflows

This section details the methodologies for the synthesis, purification, and analysis of key physical properties of 2-Carboxybenzophenone.

2-Carboxybenzophenone is typically synthesized via a Friedel-Crafts acylation reaction between phthalic anhydride and benzene, using aluminum trichloride (B1173362) as a catalyst, followed by hydrolysis.[1][2] Purification can be achieved through recrystallization or sublimation.[4]

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[16][17]

Protocol:

-

Preparation : Prepare a series of vials containing the desired solvent (e.g., water, pH-adjusted buffers, ethanol).

-

Addition of Solute : Add an excess amount of 2-Carboxybenzophenone to each vial to ensure a saturated solution is formed. The solid should be visibly present in the suspension.

-

Equilibration : Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 37 ± 1 °C for physiological relevance) for a sufficient period (typically 24-72 hours) to reach equilibrium.[17][18]

-

Phase Separation : After equilibration, allow the vials to stand, permitting the excess solid to settle. Alternatively, centrifuge the samples at high speed (e.g., 10,000 rpm) to pellet the undissolved solid.[16]

-

Sampling : Carefully withdraw an aliquot of the clear supernatant.

-

Filtration : Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particulates. Pre-rinse the filter with the solution to prevent analyte adsorption.[16]

-

Quantification : Analyze the concentration of 2-Carboxybenzophenone in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, by comparing the response to a standard calibration curve.[16]

The melting point is a key indicator of purity. The capillary method is a standard and reliable technique.

Protocol:

-

Sample Preparation : Ensure the 2-Carboxybenzophenone sample is completely dry and finely powdered.

-

Capillary Loading : Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup : Place the loaded capillary tube into a melting point apparatus.

-

Heating : Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (126-129 °C).

-

Measurement : Decrease the heating rate to 1-2 °C per minute and observe the sample.

-

Record Range : Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

References

- 1. 2-Carboxybenzophenone [chembk.com]

- 2. exsyncorp.com [exsyncorp.com]

- 3. haihangchem.com [haihangchem.com]

- 4. 2-Benzoylbenzoic acid | 85-52-9 [chemicalbook.com]

- 5. CAS 85-52-9: 2-Benzoylbenzoic acid | CymitQuimica [cymitquimica.com]

- 6. 2-Benzoylbenzoic acid - Hazardous Agents | Haz-Map [haz-map.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 2-Benzoylbenzoic Acid | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Benzoylbenzoic acid(85-52-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. Benzoic acid, 2-benzoyl- [webbook.nist.gov]

- 11. guidechem.com [guidechem.com]

- 12. benchchem.com [benchchem.com]

- 13. 2-Benzoylbenzoic acid(85-52-9) 1H NMR spectrum [chemicalbook.com]

- 14. Benzoic acid, 2-benzoyl- [webbook.nist.gov]

- 15. Benzoic acid, 2-benzoyl- [webbook.nist.gov]

- 16. benchchem.com [benchchem.com]

- 17. scielo.br [scielo.br]

- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide on the Solubility of 2-Benzoylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-benzoylbenzoic acid in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and presents a detailed experimental framework for determining the solubility of 2-benzoylbenzoic acid. This framework is designed to enable researchers to generate precise and reliable solubility data in their own laboratory settings.

Introduction to 2-Benzoylbenzoic Acid

2-Benzoylbenzoic acid (2-BBA) is a white crystalline solid with the chemical formula C₁₄H₁₀O₃.[1][2][3] It is a bifunctional molecule containing both a carboxylic acid and a ketone functional group. This structure contributes to its utility as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and as a photoinitiator in polymer chemistry.[1][2] Understanding its solubility in various organic solvents is crucial for its application in these fields, particularly for reaction optimization, purification, and formulation development.

Solubility of 2-Benzoylbenzoic Acid: A Qualitative and Quantitative Overview

Table 1: Summary of 2-Benzoylbenzoic Acid Solubility

| Solvent | Solubility Description | Quantitative Data (at specified temperature) |

| Ethanol | Soluble[1][2] | Data not available |

| Acetone | Soluble[1][2] | Data not available |

| Diethyl Ether | Very Soluble[4] | Data not available |

| Benzene | Soluble (especially when hot)[4] | Data not available |

| Chloroform | Slightly Soluble[5] | Data not available |

| Methanol | Slightly Soluble[5] | Data not available |

| Water | Sparingly Soluble[2][3] | 284 mg/L at 20°C[5] |

Experimental Protocols for Determining Solubility

To address the lack of quantitative data, this section provides detailed methodologies for determining the solubility of 2-benzoylbenzoic acid. Three common and reliable methods are described: the gravimetric method, UV-Vis spectrophotometry, and High-Performance Liquid Chromatography (HPLC).

The gravimetric method is a straightforward and cost-effective technique for determining solubility.[6][7][8][9] It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-benzoylbenzoic acid to a known volume of the desired organic solvent in a sealed container (e.g., a screw-capped vial or flask).

-

Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to stand undisturbed at the constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Determination of Solute Mass:

-

Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of 2-benzoylbenzoic acid can be used.

-

Once the solvent is completely removed, dry the evaporating dish containing the solid residue to a constant weight in an oven.

-

Cool the dish in a desiccator and weigh it accurately.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 2-benzoylbenzoic acid by subtracting the initial weight of the empty evaporating dish from the final weight.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble compounds.[10][11][12] It relies on measuring the absorbance of a diluted saturated solution and relating it to the concentration via a calibration curve.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Follow step 1 as described in the gravimetric method.

-

-

Preparation of Calibration Curve:

-

Prepare a stock solution of 2-benzoylbenzoic acid of a known concentration in the chosen organic solvent.

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 2-benzoylbenzoic acid using a UV-Vis spectrophotometer. The solvent used for the dilutions should be used as the blank.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Analysis of Saturated Solution:

-

Prepare a diluted sample of the saturated supernatant (obtained as in step 2 of the gravimetric method) so that its absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low UV absorbance.[13][14][15]

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Follow step 1 as described in the gravimetric method.

-

-

Preparation of Calibration Curve:

-

Prepare a stock solution of 2-benzoylbenzoic acid of a known concentration in the mobile phase or a compatible solvent.

-

Prepare a series of standard solutions by serial dilution.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Analysis of Saturated Solution:

-

Dilute a known volume of the filtered saturated supernatant with the mobile phase to a concentration within the calibration range.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 2-benzoylbenzoic acid.

Caption: Experimental workflow for determining the solubility of 2-benzoylbenzoic acid.

Conclusion

While quantitative solubility data for 2-benzoylbenzoic acid in organic solvents is sparse in the public domain, its qualitative solubility profile indicates good solubility in common organic solvents like ethanol, acetone, and ether. For researchers and professionals requiring precise solubility data, the detailed experimental protocols provided in this guide for gravimetric, UV-Vis spectrophotometric, and HPLC analysis offer robust frameworks for generating this critical information. The provided workflow diagram serves as a clear visual guide for implementing these methodologies. The generation of such data will undoubtedly facilitate the continued use and optimization of 2-benzoylbenzoic acid in its various industrial and research applications.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 85-52-9: 2-Benzoylbenzoic acid | CymitQuimica [cymitquimica.com]

- 3. 2-Benzoylbenzoic Acid BP EP USP CAS 85-52-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. 2-Benzoylbenzoic Acid | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Benzoylbenzoic acid | 85-52-9 [chemicalbook.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. researchgate.net [researchgate.net]

- 11. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pharmaguru.co [pharmaguru.co]

- 15. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Melting Point of Anhydrous 2-Benzoylbenzoic Acid

This technical guide provides a comprehensive overview of the melting point of anhydrous 2-benzoylbenzoic acid, a critical physical property for its identification, purity assessment, and application in various scientific fields, including drug development.

Introduction to 2-Benzoylbenzoic Acid

2-Benzoylbenzoic acid (C₁₄H₁₀O₃), also known as benzophenone-2-carboxylic acid, is a white to off-white crystalline solid.[1] It serves as a significant intermediate in the synthesis of dyes and pharmaceuticals.[2] The compound's structure, featuring a benzoyl group attached to a benzoic acid framework, results in its acidic properties and specific physical characteristics.[1] It is sparingly soluble in water but shows good solubility in organic solvents like ethanol (B145695) and acetone.[1][3]

A key consideration for this compound is its existence in both anhydrous and hydrated forms. When precipitated from water, 2-benzoylbenzoic acid can form a monohydrate, which exhibits a different melting point than the anhydrous form.[4][5] The anhydrous form is the subject of this guide.

Melting Point Data for Anhydrous 2-Benzoylbenzoic Acid

The melting point of a crystalline solid is a fundamental physical property used for identification and as an indicator of purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities. The melting point of anhydrous 2-benzoylbenzoic acid has been reported in various sources, as summarized in the table below.

| Melting Point Range (°C) | Melting Point Range (°F) | Source |

| 126 - 129 °C | 259 - 264 °F | Sigma-Aldrich[6][7], ChemicalBook[8] |

| 126 - 130 °C | 258.8 - 266 °F | Thermo Fisher Scientific[9], Fisher Scientific[10] |

| 127 - 129 °C | 260.6 - 264.2 °F | PubChem (from Handbook of Chemistry and Physics)[11] |

| 127 - 128 °C | 260.6 - 262.4 °F | PrepChem.com[5] |

| 128 °C | 262.4 °F | ChemicalBook[12] |

| 126.5 °C | 259.7 °F | Solubility of Things[3] |

Note: The hydrated form of 2-benzoylbenzoic acid has a significantly lower melting point, reported to be around 93.4 °C or 95°C.[4][11]

Experimental Protocol for Melting Point Determination

The following is a generalized experimental protocol for determining the melting point of anhydrous 2-benzoylbenzoic acid. This procedure assumes the use of a standard capillary melting point apparatus.

Objective: To accurately determine the melting point range of a sample of anhydrous 2-benzoylbenzoic acid.

Materials and Equipment:

-

Anhydrous 2-benzoylbenzoic acid sample (previously dried to ensure no hydrate (B1144303) is present)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the 2-benzoylbenzoic acid sample is completely dry to avoid inaccuracies due to the presence of the lower-melting hydrated form. This can be achieved by drying the sample in a vacuum oven.

-

If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.

-

-

Loading the Capillary Tube:

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount of the substance.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. Alternatively, drop the tube through a long glass tube onto a hard surface to facilitate packing.

-

The packed sample should be approximately 2-3 mm high.

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (based on literature values, around 120 °C).

-

When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.

-

Observe the sample closely through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.

-

Continue to observe the sample and record the temperature at which the entire solid has completely melted into a clear liquid. This is the end of the melting range.

-

The recorded melting point should be expressed as a range (e.g., 126.5 - 128.0 °C).

-

-

Post-Measurement:

-

Allow the apparatus to cool down before performing any subsequent measurements.

-

It is good practice to perform at least two measurements to ensure reproducibility.

-

Dispose of the used capillary tube in the appropriate glass waste container.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the melting point of anhydrous 2-benzoylbenzoic acid.

Caption: Workflow for Melting Point Determination.

References

- 1. CAS 85-52-9: 2-Benzoylbenzoic acid | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. guidechem.com [guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 邻苯甲酰苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-Benzoylbenzoic Acid | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Benzoylbenzoic acid(85-52-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

2-Benzoylbenzoic acid molecular weight and formula

An In-depth Technical Guide to 2-Benzoylbenzoic Acid

Introduction

2-Benzoylbenzoic acid, also known by synonyms such as benzophenone-2-carboxylic acid and o-carboxybenzophenone, is an organic compound with significant applications in organic synthesis and industrial chemistry.[1][2] It is characterized by a benzoyl group attached to a benzoic acid framework.[1][3] This white to off-white crystalline solid serves as a crucial intermediate in the production of dyes, pharmaceuticals, and high-performance polymers.[1][3] Its photochemical properties also make it valuable as a photoinitiator in UV-curing applications.[1][3]

Physicochemical Properties

2-Benzoylbenzoic acid is a white crystalline powder.[4] It is sparingly soluble in water but shows good solubility in organic solvents like ethanol, ether, and acetone.[1][4][5] When crystallized from water, it can form a monohydrate with a melting point of 95°C.[6] The anhydrous form has a melting point in the range of 126-129°C.[7][8]

Table 1: Physicochemical Data of 2-Benzoylbenzoic Acid

| Property | Value | References |

| Molecular Formula | C₁₄H₁₀O₃ | [2][7][9][10] |

| Molecular Weight | 226.23 g/mol | [5][7][9][10] |

| CAS Number | 85-52-9 | [2][9][10] |

| Appearance | White to off-white crystalline solid/powder | [1][4][6] |

| Melting Point | 126-129 °C (anhydrous) | [7][8] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, acetone, and hot benzene (B151609).[1][4][5][6] |

Synthesis of 2-Benzoylbenzoic Acid

The primary industrial method for synthesizing 2-Benzoylbenzoic acid is through the Friedel-Crafts acylation of benzene with phthalic anhydride (B1165640), using a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[3][11]

Experimental Protocol: Friedel-Crafts Acylation

Reagents:

-

Phthalic anhydride (5 g)

-

Benzene (25 mL)

-

Anhydrous aluminum chloride (10 g)

-

Concentrated hydrochloric acid

-

Sodium carbonate

-

Activated carbon

-

Water

Procedure:

-

In a 250 mL round-bottom flask equipped with a condenser and a gas trap, add 5 g of phthalic anhydride, 25 mL of benzene, and 10 g of anhydrous aluminum chloride.[6]

-

Gently warm the mixture using a water bath to initiate the reaction. The reaction is exothermic and will evolve hydrogen chloride gas.[6][11] Maintain the reaction for approximately one hour.[6]

-

After the reaction is complete, cool the flask and cautiously add a small amount of water dropwise to decompose the excess aluminum chloride.[6] Once the initial vigorous reaction subsides, add 20 mL of water followed by 25 mL of concentrated hydrochloric acid to dissolve the resulting aluminum salts.[6]

-

Remove the unreacted benzene via distillation.[6]

-

Cool the remaining mixture and collect the crude product by filtration.[6]

-

To purify, dissolve the crude product in approximately 150 mL of warm water and add sodium carbonate until the solution is alkaline.[6] Add activated carbon for decolorization and heat the solution to boiling.[6]

-

Filter the hot solution to remove the activated carbon and any insoluble impurities.[6]

-

Cool the filtrate and acidify it with concentrated hydrochloric acid to precipitate the 2-Benzoylbenzoic acid. Stirring may be required to induce crystallization.[6]

-

Collect the purified product by filtration and dry it. The final product is typically the hydrated form of 2-Benzoylbenzoic acid.[6]

Caption: Synthesis workflow for 2-Benzoylbenzoic acid.

Applications in Research and Drug Development

2-Benzoylbenzoic acid is a versatile intermediate with several applications relevant to researchers and drug development professionals:

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various pharmaceutical compounds, including some non-steroidal anti-inflammatory drugs (NSAIDs).[3]

-

Dye Manufacturing: It is a major raw material for anthraquinone (B42736) dyes.[6]

-

Photoinitiators: Due to its ability to absorb UV light, it and its derivatives are used as photoinitiators in the polymerization of UV-cured coatings and adhesives.[1][3]

-

Organic Electronics: There is ongoing research into the use of 2-benzoylbenzoic acid and its derivatives in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells, due to their light-absorbing and charge-transporting properties.[3]

Analytical Methods

High-performance liquid chromatography (HPLC) is a common method for the analysis of 2-Benzoylbenzoic acid. A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile, water, and an acid (such as phosphoric or formic acid) can be employed for its separation and quantification.[12] This method is scalable and can be adapted for the isolation of impurities in preparative separation.[12]

References

- 1. CAS 85-52-9: 2-Benzoylbenzoic acid | CymitQuimica [cymitquimica.com]

- 2. Benzoic acid, 2-benzoyl- [webbook.nist.gov]

- 3. exsyncorp.com [exsyncorp.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2-Benzoylbenzoic acid | 85-52-9 | FB38104 | Biosynth [biosynth.com]

- 6. guidechem.com [guidechem.com]

- 7. 2-Benzoylbenzoic acid | 85-52-9 [chemicalbook.com]

- 8. 2-Benzoylbenzoic Acid | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Benzoylbenzoic Acid 85-52-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. chemscene.com [chemscene.com]

- 11. 2-Benzoylbenzoic Acid | 85-52-9 | Benchchem [benchchem.com]

- 12. Benzoic acid, 2-benzoyl- | SIELC Technologies [sielc.com]

The Predominant Historical Synthesis: Friedel-Crafts Acylation

An In-depth Technical Guide to the Historical Synthesis of o-Benzoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core historical methods for the synthesis of o-benzoylbenzoic acid, a crucial intermediate in the production of dyes, pharmaceuticals, and other fine chemicals. The document focuses on the predominant historical method, the Friedel-Crafts acylation, and explores its evolution with various catalytic systems. Detailed experimental protocols, comparative quantitative data, and process visualizations are provided to offer a thorough understanding of these synthetic pathways.

The most significant and widely documented historical method for synthesizing o-benzoylbenzoic acid is the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640).[1][2] This electrophilic aromatic substitution reaction has been the cornerstone of industrial production, primarily for the subsequent synthesis of anthraquinone.[1][3] The reaction involves the formation of an acylium ion from phthalic anhydride, facilitated by a Lewis acid catalyst, which then attacks the benzene ring.[2][4]

The general mechanism involves the Lewis acid catalyst activating the phthalic anhydride, making it a potent electrophile. This electrophile then attacks the benzene ring to form a sigma complex, which subsequently loses a proton to restore aromaticity and yield the product.

Caption: Reaction mechanism for Friedel-Crafts acylation.

Classic Synthesis using Anhydrous Aluminum Chloride (AlCl₃)

The traditional and industrially established method utilizes anhydrous aluminum chloride as the Lewis acid catalyst.[1][3] This process is known for its effectiveness but requires significant amounts of the catalyst, which cannot be easily recovered and generates substantial waste during aqueous workup.[5]

Detailed Experimental Protocol (AlCl₃ Catalyst):

-

Apparatus Setup: A round-bottomed flask is equipped with a reflux condenser. The top of the condenser is connected to a trap (e.g., a suction flask with water) to capture the evolved hydrogen chloride gas.

-

Reactant Charging: 15 grams of phthalic anhydride and 75 mL of thiophene-free benzene are added to the flask.

-

Cooling and Catalyst Addition: The flask is cooled in an ice bath until the benzene begins to crystallize. 30 grams of anhydrous aluminum chloride are then added.

-

Reaction Initiation and Reflux: The flask is connected to the condenser and trap, shaken well, and gently warmed. If the reaction becomes too vigorous, it is immediately cooled with the ice bath. The mixture is heated to a gentle reflux and maintained for 30 minutes with stirring.

-

Workup - Decomposition: The flask is cooled thoroughly in an ice bath. The aluminum compound is decomposed by the cautious, dropwise addition of ice and water, followed by approximately 20 mL of concentrated hydrochloric acid.

-

Workup - Benzene Removal: The excess benzene is removed by steam distillation.

-

Purification - Isolation of Sodium Salt: The remaining mixture is treated with a 10% sodium carbonate solution until all solid material, except for aluminum hydroxide, dissolves. The solution is then cooled, treated with activated charcoal, and filtered.

-

Purification - Precipitation and Crystallization: The filtrate, containing the sodium salt of o-benzoylbenzoic acid, is cautiously neutralized with hydrochloric acid, causing the product to precipitate (initially as an oil that solidifies on stirring and cooling). The crude product is collected and can be further purified by recrystallization from a benzene-ligroin mixture to yield colorless crystals. A yield of 74-88% is typically reported for this procedure.

Evolved & Alternative Catalytic Systems

Over time, research has focused on developing more efficient and environmentally benign catalysts to overcome the drawbacks of the traditional AlCl₃ process.

HF/BF₃ Catalysis: An alternative historical approach involves using a combination of hydrogen fluoride (B91410) and boron trifluoride. This method operates under high pressure but offers a different catalytic profile.

Detailed Experimental Protocol (HF/BF₃ Catalyst):

-

Reactant Charging: A stainless steel autoclave is charged with 7.4 g of phthalic anhydride and 3.9 g of benzene at ambient temperature.

-

Catalyst Introduction: The autoclave is cooled with liquid nitrogen, and 10 g of HF and 37.4 g of BF₃ are introduced.

-

Reaction Conditions: The autoclave is heated to 20°C, raising the pressure to 47 bars. The temperature is maintained for 15 minutes.

-

Catalyst Recovery and Workup: The product is degassed under reduced pressure to recover the catalyst. The remaining crude product is washed with cold water.

-

Purification: The crude product is purified by extraction with boiling water followed by crystallization upon cooling. This method yields approximately 10 g of crude product with a chemical yield of 66%.[6]

Ionic Liquid Catalysis: More recent developments have introduced ionic liquids, particularly chloroaluminate-based ones, as highly active and recyclable catalysts. These "green" catalysts operate under milder conditions and can provide excellent yields, often exceeding 90%.[5][7]

Detailed Experimental Protocol (Ionic Liquid Catalyst):

-

Reaction Setup: Under a nitrogen atmosphere, a three-necked flask is charged with 0.06 mol of benzene, 0.02 mol of phthalic anhydride, and 0.06 mol of [Emim]Cl-2.5AlCl₃ ionic liquid.

-

Reaction Conditions: The mixture is stirred under reflux conditions at 50°C for 4 hours.

-

Product Extraction: After the reaction, the mixture is allowed to stand, and any remaining benzene is removed. The product is then extracted from the ionic liquid phase using a suitable solvent (e.g., a 2:1 mixture of n-heptane and ethyl acetate).

-

Isolation and Catalyst Recycling: The extractant phase, containing the product, is subjected to reduced pressure distillation to yield the solid o-benzoylbenzoic acid. The ionic liquid phase can be dried under vacuum and reused. This specific protocol reports a high yield of 93.4%.[5]

Caption: Typical experimental workflow for AlCl₃ synthesis.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data from the various Friedel-Crafts acylation methods described.

| Catalyst System | Benzene (molar eq.) | Phthalic Anhydride (molar eq.) | Catalyst (molar eq.) | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |

| Anhydrous AlCl₃ | ~17 | 1 | ~2.1 | Reflux (~80°C) | 0.5 | 74-88% | - |

| HF / BF₃ | ~1 | 1 | N/A (by weight) | 20 | 0.25 | 66% (crude) | [6] |

| [Emim]Cl-2.5AlCl₃ | 3 | 1 | 3 | 50 | 4 | 93.4% | [5] |

| [Emim]Br-AlCl₃ | 3 | 1 | ~3.3 (by weight) | 30 | 3 | 88.4% | [8][9] |

| DMA-2AlCl₃ | 10 | 1 | 2 | 40 | 5 | 98.2% | [7] |

| Phosphotungstic Acid | ~13 (by volume) | 1 | ~0.2 (by weight) | 130 | 2 | 7.6% | [8][9] |

Other Potential Historical Synthesis Routes

While Friedel-Crafts acylation is the dominant method, other chemical transformations have been explored, though they are less common in historical literature for the direct synthesis of o-benzoylbenzoic acid.

Oxidation of o-Benzyltoluene

The oxidation of the methylene (B1212753) bridge in o-benzyltoluene presents a theoretical route to o-benzoylbenzoic acid. This would involve a selective oxidation of the benzylic carbon. While persulphate oxidation of related compounds has been studied, detailed historical protocols for this specific transformation are not well-documented, suggesting it was not a primary synthetic pathway compared to the Friedel-Crafts reaction.[10] The industrial oxidation of toluene (B28343) typically yields benzoic acid, not o-benzoylbenzoic acid.[11][12]

Conclusion

The historical synthesis of o-benzoylbenzoic acid is fundamentally rooted in the Friedel-Crafts acylation of benzene and phthalic anhydride. The classic method using anhydrous aluminum chloride, while effective, has significant environmental and process-related drawbacks. This has driven the evolution of the synthesis towards more advanced catalytic systems, such as high-pressure HF/BF₃ and, more recently, highly efficient and recyclable ionic liquids that offer milder reaction conditions and significantly higher yields. These advancements reflect a broader trend in chemical synthesis towards developing more sustainable and efficient manufacturing processes.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]

- 3. datapdf.com [datapdf.com]

- 4. 0 Anhyo AICI₁₂ | Filo [askfilo.com]

- 5. CN103896756A - Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. syxbsyjg.com [syxbsyjg.com]

- 8. Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids - Dissertation [m.dissertationtopic.net]

- 9. CN103896756B - A kind of benzene and phthalic anhydride acylation reaction prepare the method for o-benzoylbenzoic acid - Google Patents [patents.google.com]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation

Introduction

2-Benzoylbenzoic acid is a pivotal organic intermediate, widely utilized in the synthesis of dyes, pharmaceuticals, and high-performance polymers.[1] Its molecular structure, featuring both a ketone and a carboxylic acid functional group, makes it a versatile precursor for various chemical transformations. The most common and historically significant method for its industrial production is the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640), using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2] This process is a classic example of electrophilic aromatic substitution.[2]

This document provides a detailed protocol for the synthesis of 2-benzoylbenzoic acid, aimed at researchers, scientists, and professionals in drug development. It includes a comprehensive experimental workflow, a summary of quantitative data, and a description of the reaction mechanism.

Reaction and Mechanism

The Friedel-Crafts acylation proceeds by activating phthalic anhydride with aluminum chloride to form a potent electrophilic acylium ion intermediate. This electrophile is then attacked by the nucleophilic π-system of the benzene ring. The subsequent workup with acid hydrolyzes the aluminum complex to yield the final product, 2-benzoylbenzoic acid.

Caption: Reaction mechanism of Friedel-Crafts acylation.

Experimental Protocols

This section details the laboratory procedure for the synthesis of 2-benzoylbenzoic acid.

Materials and Reagents:

-

Phthalic Anhydride (C₈H₄O₃)

-

Thiophene-free Benzene (C₆H₆)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Concentrated Hydrochloric Acid (HCl)

-

10% Sodium Carbonate Solution (Na₂CO₃)

-

Activated Charcoal

-

Ligroin (Petroleum Ether)

-

Ice

Equipment:

-

500 mL Round-bottom flask

-

Reflux condenser

-

Gas trap for HCl

-

Ice bath

-

Heating mantle or water bath

-

Steam distillation apparatus

-

Separatory funnel

-

Suction filtration apparatus (Büchner funnel and flask)

-

Beakers and Erlenmeyer flasks

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, place 15 g of phthalic anhydride and 75 mL of thiophene-free benzene.[3] Equip the flask with a reflux condenser connected to a gas trap to absorb the hydrogen chloride gas that will evolve.[3]

-

Initiation: Cool the flask in an ice bath until the benzene begins to crystallize.[3] Cautiously add 30 g of anhydrous aluminum chloride in portions while shaking the flask.[3]

-

Reaction: Remove the flask from the ice bath. The reaction may start spontaneously, indicated by the evolution of HCl gas. If not, warm the flask gently with your hand or a warm water bath to initiate.[3] Be prepared to immerse the flask back into the ice bath to control the reaction if it becomes too vigorous.[3] Once the initial vigorous reaction subsides, heat the mixture gently for about one hour to complete the reaction.[4]

-

Hydrolysis and Work-up: After the reaction period, cool the flask in an ice bath. Very slowly, add crushed ice to the reaction mixture to decompose the aluminum chloride complex.[3] Once the vigorous reaction from the addition of ice ceases, add 20 mL of concentrated hydrochloric acid to dissolve the aluminum salts.[3][4]

-

Removal of Excess Benzene: Set up for steam distillation and remove the excess benzene.[3] The 2-benzoylbenzoic acid will remain in the flask as an oily solid upon cooling.[3]

-

Purification:

-

Decant the aqueous layer containing aluminum chloride.[3]

-

To remove remaining aluminum impurities, dissolve the crude product in 75 mL of 10% sodium carbonate solution by gentle heating.[3]

-

Cool the solution in an ice bath, add 1 g of activated charcoal for decolorization, stir, and filter by suction.[3][4]

-

Transfer the filtrate to a large beaker and precipitate the product by cautiously adding concentrated hydrochloric acid until the solution is acidic.[3][4] The product may initially separate as an oil but will solidify upon stirring and cooling.[3] This yields the monohydrate form.[3]

-

-

Final Recrystallization (Anhydrous Form):

-

Transfer the moist, crude product to a flask with 125 mL of benzene and heat to dissolve.[3]

-

Use a separatory funnel to remove the lower aqueous layer.[3]

-

Dry the benzene solution, add 2-3 g of activated charcoal, boil for a few minutes, and filter hot.[3]

-

Concentrate the filtrate to a volume of 50-60 mL. Slowly add ligroin to the hot solution until a slight turbidity appears, which will induce crystallization.[3]

-

Allow the solution to cool to room temperature and then in an ice bath to complete crystallization.[3]

-

Collect the colorless crystals by suction filtration and dry them. The expected yield is between 17-20 grams.[3]

-

Caption: Experimental workflow for the synthesis of 2-benzoylbenzoic acid.

Data Presentation

The following table summarizes key quantitative and physical data for 2-benzoylbenzoic acid.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₀O₃ | [4][5] |

| Molecular Weight | 226.23 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder | [4][6] |

| Typical Yield | 74-88% | [3] |

| Melting Point (Anhydrous) | 126-129 °C | [5][7] |

| Melting Point (Monohydrate) | 94.5-95 °C | [3][4] |

| Solubility | Soluble in ethanol, ether, and hot benzene. | [4][7] |

| Boiling Point | 257-265 °C | [5] |

Spectroscopic Data:

-

IR, NMR, and Mass Spectrometry data are available for structural confirmation.[7][8]

-

UV Absorption Max: 234 nm, 278 nm (in phosphoric acid-phosphoric anhydride).[7]

Safety and Considerations

-

Anhydrous Aluminum Chloride (AlCl₃): This reagent is corrosive and reacts violently with water. Handle with care in a dry environment.

-

Benzene: Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.

-

Hydrogen Chloride (HCl) Gas: The reaction evolves corrosive HCl gas. An appropriate gas trap (e.g., a suction flask with water) must be used.[3]

-

Reaction Vigor: The Friedel-Crafts acylation can be highly exothermic. Proper temperature control with an ice bath is crucial to prevent side reactions and ensure safety.[3]

-

Environmental Impact: The traditional use of stoichiometric amounts of AlCl₃ generates significant aluminum-containing aqueous waste, which presents environmental challenges.[2] Modern research focuses on developing reusable and more environmentally benign catalysts like ionic liquids or zeolites.[9][10][11]

References

- 1. exsyncorp.com [exsyncorp.com]

- 2. 2-Benzoylbenzoic Acid | 85-52-9 | Benchchem [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Benzoylbenzoic acid 98 85-52-9 [sigmaaldrich.com]

- 6. CAS 85-52-9: 2-Benzoylbenzoic acid | CymitQuimica [cymitquimica.com]

- 7. 2-Benzoylbenzoic Acid | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids - Dissertation [m.dissertationtopic.net]

- 10. researchgate.net [researchgate.net]

- 11. CN103896756A - Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride - Google Patents [patents.google.com]

Application Notes and Protocols: 2-Benzoylbenzoic Acid as a Precursor for Anthraquinone Dyes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of 2-benzoylbenzoic acid as a fundamental precursor in the synthesis of anthraquinone (B42736) and its subsequent conversion into various classes of dyes. The information is intended to guide researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

2-Benzoylbenzoic acid is a key intermediate in the chemical industry, primarily serving as the direct precursor to anthraquinone, a core structure for a vast array of synthetic dyes and pigments. The synthesis involves an intramolecular cyclization of 2-benzoylbenzoic acid, typically facilitated by a dehydrating agent. The resulting anthraquinone scaffold can then be functionalized through various reactions, such as sulfonation, nitration, and amination, to produce a wide spectrum of colored compounds. These anthraquinone-based dyes are highly valued for their brilliant colors and excellent lightfastness, finding applications as disperse dyes, vat dyes, and acid dyes.[1][2]

Synthesis of Anthraquinone from 2-Benzoylbenzoic Acid

The primary application of 2-benzoylbenzoic acid is its conversion to anthraquinone through an intramolecular Friedel-Crafts acylation, which involves a ring-closure reaction. This is typically achieved by heating in the presence of a strong dehydrating agent.

Experimental Protocols

Protocol 2.1.1: Synthesis of Anthraquinone using Concentrated Sulfuric Acid

This protocol describes the laboratory-scale synthesis of anthraquinone from 2-benzoylbenzoic acid using concentrated sulfuric acid.

Materials:

-

2-Benzoylbenzoic acid

-

Concentrated sulfuric acid (98%)

-

Ice

-

Water

-

Dilute sodium hydroxide (B78521) solution

Procedure:

-

In a round-bottom flask, carefully add 1 part of 2-benzoylbenzoic acid to 10 parts of concentrated sulfuric acid.

-

Heat the mixture to 100°C for 1 hour with stirring.[3]

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled sulfuric acid solution slowly onto crushed ice with constant stirring.

-

The solid anthraquinone will precipitate out of the solution.

-

Filter the precipitate and wash thoroughly with water until the washings are neutral.

-

To remove any unreacted 2-benzoylbenzoic acid, wash the crude product with a dilute sodium hydroxide solution.[3]

-

Wash again with water until the washings are neutral.

-

Dry the purified anthraquinone. A nearly quantitative yield based on the 2-benzoylbenzoic acid can be obtained.[3]

Protocol 2.1.2: Synthesis of Anthraquinone using Fuming Sulfuric Acid (Oleum)

For industrial-scale production and in cases where a more potent dehydrating agent is required, fuming sulfuric acid (oleum) is often used.

Materials:

-

2-Benzoylbenzoic acid

-

Fuming sulfuric acid (20% SO₃)

-

Water and ice

Procedure:

-

In a suitable reaction vessel, heat 5 g of purified 2-benzoylbenzoic acid with 50 g of fuming sulfuric acid (20% SO₃) at 100°C for 2 hours.[4]

-

After cooling, pour the reaction mixture onto 350 cm³ of water and ice.

-

Filter the resulting precipitate, wash with water, and dry to obtain anthraquinone.[4]

Data Presentation

Table 1: Comparison of Catalysts and Conditions for Anthraquinone Synthesis

| Catalyst/Dehydrating Agent | Reactant | Temperature (°C) | Time (h) | Yield | Reference |

| Concentrated Sulfuric Acid | 2-Benzoylbenzoic Acid | 100 | 1 | Essentially quantitative | [3] |

| Fuming Sulfuric Acid (20% SO₃) | 2-Benzoylbenzoic Acid | 100 | 2 | High | [4] |

| H-beta Zeolite (modified) | 2-(4'-ethylbenzoyl) benzoic Acid | Not specified | Not specified | 96.7% conversion, 99.6% selectivity | [5] |

| HPW/SiO₂ | o-Benzoylbenzoic Acid | 220 | 2 | 99.6% | [6] |

| Acidic Ionic Liquid | o-Benzoylbenzoic Acid | 120-180 | 3-10 | 63.4-80.8% | [2] |

Visualization of Synthesis Pathway

Caption: Synthesis of Anthraquinone from 2-Benzoylbenzoic Acid.

Application in the Synthesis of Anthraquinone Dyes

Anthraquinone itself is a pale yellow solid, but the introduction of various substituents onto its aromatic core leads to a wide range of vibrant and stable dyes.[7] Key intermediates in the synthesis of these dyes include 1-aminoanthraquinone (B167232) and 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromamic acid).

Synthesis of Key Intermediates

Protocol 3.1.1: Synthesis of 1-Aminoanthraquinone

1-Aminoanthraquinone is a crucial intermediate for many anthraquinone dyes. It can be synthesized from anthraquinone via sulfonation followed by amination, or nitration followed by reduction.[1]

Materials:

-

Anthraquinone

-

Fuming sulfuric acid (Oleum)

-

Ammonia or Sodium hydrosulfide (B80085)

-

Water

Procedure (via Nitration and Reduction):

-

Nitrate anthraquinone to produce 1-nitroanthraquinone (B1630840).

-

A mixture of 1-nitroanthraquinone and water is prepared to form a slurry.

-

A solution of sodium hydrosulfide is added dropwise to the slurry while maintaining the temperature at 94-96°C.

-

The reaction is monitored until completion.

-

The resulting 1-aminoanthraquinone is obtained in high yield (e.g., 99.3%).[8]

Protocol 3.1.2: Synthesis of Bromamic Acid (1-Amino-4-bromoanthraquinone-2-sulfonic acid)

Bromamic acid is a versatile intermediate for producing a variety of blue and other colored dyes.[9]